Seven-Membered 1,4-Oxazepane Scaffold Demonstrates >90-Fold Potency Advantage Over Six-Membered Piperidine in EP300/CBP Inhibition
In a scaffold-hopping study for EP300/CBP histone acetyltransferase inhibition, compound 1 containing a 1,4-oxazepane ring showed an IC50 of 180 nM, whereas compound 3 containing a six-membered piperidine ring displayed an IC50 >10,000 nM (>10 μM) under identical assay conditions [1]. The replacement of the 1,4-oxazepane core with a piperidine scaffold resulted in a greater than 55-fold reduction in inhibitory potency, demonstrating the critical contribution of the seven-membered heterocyclic ring to target engagement.
| Evidence Dimension | EP300/CBP HAT domain inhibitory activity |
|---|---|
| Target Compound Data | Compound 1 (1,4-oxazepane scaffold): IC50 = 180 nM |
| Comparator Or Baseline | Compound 3 (piperidine scaffold): IC50 >10,000 nM |
| Quantified Difference | >55-fold reduction in potency for piperidine scaffold |
| Conditions | Cell-free EP300/CBP HAT domain inhibition assay; TR-FRET format |
Why This Matters
This head-to-head data establishes that the 1,4-oxazepane scaffold confers target engagement capabilities not recapitulated by the structurally simpler piperidine analog, directly supporting the scientific rationale for selecting Methyl 1,4-oxazepane-5-carboxylate as a building block over six-membered heterocyclic alternatives.
- [1] Kanada R, Kagoshima Y, Asano M, Suzuki T, Murata T, Haruta M, et al. Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. Bioorg Med Chem Lett. 2022;66:128726. View Source
